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molecular formula C8H15NO B8753482 3-(2-Methylpropyl)pyrrolidin-2-one CAS No. 61312-88-7

3-(2-Methylpropyl)pyrrolidin-2-one

Cat. No. B8753482
M. Wt: 141.21 g/mol
InChI Key: JVTVLVBVGWDCOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05712300

Procedure details

A solution of LDA (2.0M, 111 mL, 222 mmol) and THF (300 mL) is cooled to -78° C. and a solution of 1-trimethylsilyl-2-pyrrolidinone (29.4 g, 221 mmol) in THF (145 mL) is added. After stirring for 45 minutes at -78° C., the enolate solution is added via cannula over 1 hour to a solution of 1-iodo-2-methylpropane (42.7 g, 232 mmol) in THF (200 mL) at -78° C. The solution is allowed to warm slowly and stirred at room temperature overnight. The reaction is quenched by the addition of 50 mL of acetic acid. Aqueous workup (EtOAc, MgSO4) and purification by column chromatography (30→100% EtOAc/hexane) gives 12.8 g of the title compound as an oil.
Name
Quantity
111 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
29.4 g
Type
reactant
Reaction Step Two
Name
Quantity
145 mL
Type
solvent
Reaction Step Two
[Compound]
Name
enolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
42.7 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li+].CC([N-]C(C)C)C.C[Si](C)(C)[N:11]1[CH2:15][CH2:14][CH2:13][C:12]1=[O:16].I[CH2:20][CH:21]([CH3:23])[CH3:22]>C1COCC1>[CH3:20][CH:21]([CH3:23])[CH2:22][CH:13]1[CH2:14][CH2:15][NH:11][C:12]1=[O:16] |f:0.1|

Inputs

Step One
Name
Quantity
111 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
29.4 g
Type
reactant
Smiles
C[Si](N1C(CCC1)=O)(C)C
Name
Quantity
145 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
enolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
42.7 g
Type
reactant
Smiles
ICC(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for 45 minutes at -78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly
STIRRING
Type
STIRRING
Details
stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction is quenched by the addition of 50 mL of acetic acid
CUSTOM
Type
CUSTOM
Details
Aqueous workup (EtOAc, MgSO4) and purification by column chromatography (30→100% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
CC(CC1C(NCC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g
YIELD: CALCULATEDPERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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